tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate
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Overview
Description
Tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H21N3O2S. It is characterized by a tert-butyl group attached to a piperazine ring, which is further substituted with a phenyl group containing a cyanosulfanyl moiety. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate typically involves the following steps:
Formation of Piperazine Derivative: Piperazine is reacted with an appropriate carboxylate derivative to form the piperazine-1-carboxylate intermediate.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often involving a halogenated phenyl compound.
Attachment of the Cyanosulfanyl Group: The cyanosulfanyl group is introduced through a nucleophilic substitution reaction, where a cyanosulfanyl anion reacts with the intermediate.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions are common, where different groups can replace the cyanosulfanyl moiety or other substituents on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as cyanide ions, thiols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and conditions used.
Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.
Substitution Products: Derivatives with different substituents on the piperazine ring or phenyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate may be explored for its therapeutic potential, especially in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyanosulfanyl group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperazine Derivatives: Other piperazine derivatives with different substituents.
Cyanosulfanyl Compounds: Compounds containing cyanosulfanyl groups in different chemical environments.
Tert-Butyl Derivatives: Other compounds with tert-butyl groups attached to various functional groups.
Uniqueness: Tert-Butyl 4-[4-(cyanosulfanyl)phenyl]piperazine-1-carboxylate is unique due to its combination of the tert-butyl group, piperazine ring, and cyanosulfanyl moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(4-thiocyanatophenyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)13-4-6-14(7-5-13)22-12-17/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKNUMMPSCGXJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)SC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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